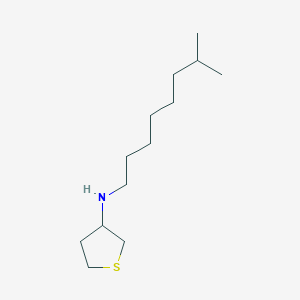

N-(7-methyloctyl)thiolan-3-amine

CAS No.:

Cat. No.: VC17813826

Molecular Formula: C13H27NS

Molecular Weight: 229.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27NS |

|---|---|

| Molecular Weight | 229.43 g/mol |

| IUPAC Name | N-(7-methyloctyl)thiolan-3-amine |

| Standard InChI | InChI=1S/C13H27NS/c1-12(2)7-5-3-4-6-9-14-13-8-10-15-11-13/h12-14H,3-11H2,1-2H3 |

| Standard InChI Key | ZVEVPQJUHYLPMR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCCCCNC1CCSC1 |

Introduction

Structural Identification and Molecular Characteristics

N-(7-Methyloctyl)thiolan-3-amine belongs to the class of alkylated thiolan-amines, which are sulfur- and nitrogen-containing heterocyclic compounds. The molecule consists of a five-membered tetrahydrothiophene ring (thiolan) with an amine substituent at the 3-position. The amine group is further alkylated with a 7-methyloctyl chain, introducing significant hydrophobicity and steric bulk .

Molecular Formula and Weight

The compound’s molecular formula, C₁₃H₂₇NS, reflects 13 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and one sulfur atom. Its molecular weight of 229.43 g/mol is consistent with the presence of a long alkyl chain and the heteroatomic thiolan ring . Comparatively, simpler thiophene derivatives, such as N-Methyl-3-thiophenemethanamine (C₆H₉NS, MW 127.21 g/mol), exhibit lower molecular weights due to shorter alkyl substituents .

Synthetic Pathways and Methodologies

The synthesis of N-(7-methyloctyl)thiolan-3-amine involves multi-step alkylation and cyclization strategies, often leveraging established protocols for N-alkyl amine and heterocycle formation.

Key Synthetic Routes

A plausible route begins with the preparation of the thiolan-3-amine core. Thiolan (tetrahydrothiophene) can be functionalized via nitrene insertion or ring-opening reactions. For example, thiolan-3-amine may be synthesized by treating tetrahydrothiophene-3-one with hydroxylamine to form an oxime, followed by reduction using lithium aluminum hydride (LiAlH₄) . Subsequent N-alkylation with 7-methyloctyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) would yield the target compound (Figure 1) .

Representative Reaction Scheme

Challenges and Optimization

N-Alkylation of secondary amines often competes with over-alkylation, necessitating controlled stoichiometry and mild conditions. The use of polar aprotic solvents (e.g., DMF, acetonitrile) and phase-transfer catalysts can enhance reaction efficiency . Industrial-scale production, as reported by MolCore, achieves purities ≥97% through rigorous chromatographic purification and crystallization .

Physicochemical Properties and Stability

The compound’s properties are influenced by its hydrophobic alkyl chain and polar amine-thiolan moiety.

Solubility and Partitioning

-

Solubility: Predominantly soluble in organic solvents (e.g., dichloromethane, THF) due to the 7-methyloctyl chain. Limited aqueous solubility (estimated logP ≈ 4.2) .

-

Thermal Stability: Decomposition likely occurs above 200°C, based on analogs like N-Methyl-3-thiophenemethanamine (boiling point: 174.1°C) .

Spectroscopic Data (Inferred)

| Property | Value/Description |

|---|---|

| IR (C–S stretch) | 620–650 cm⁻¹ |

| ¹H NMR (amine) | δ 1.6 ppm (broad, 1H) |

| ¹³C NMR (C–N) | δ 45–50 ppm |

Industrial and Pharmaceutical Applications

N-(7-Methyloctyl)thiolan-3-amine is primarily utilized as a building block in API synthesis. Its applications include:

Intermediate in Drug Development

The compound’s amine group serves as a site for conjugation with carboxylic acids or electrophiles, enabling the construction of complex molecules. For example, it may be incorporated into protease inhibitors or kinase-targeting agents, where the thiolan ring enhances binding affinity through sulfur-aromatic interactions .

Role in Peptide Modification

N-Alkylation of amino acids, as described in Monash University’s synthesis protocols, improves peptide lipophilicity and metabolic stability . While N-methylation is more common, longer alkyl chains like 7-methyloctyl may further modulate bioavailability and tissue penetration.

Related Compounds and Derivatives

N-(7-Methyloctyl)thiolan-3-amine is part of a broader family of alkylated thiolan-amines. Notable derivatives include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume